BenchChemオンラインストアへようこそ!

4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine

Lipophilicity Drug Design ADME Properties

4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine (CAS 892502-15-7) is a synthetic morpholine derivative classified within trifluoromethylbenzene building blocks. It features a central phenyl ring substituted with a reactive chloromethyl group (-CH2Cl) at the ortho position, an electron-withdrawing trifluoromethyl group (-CF3) at the para position, and a morpholine ring at the N-phenyl position, conferring a molecular formula of C12H13ClF3NO and a molecular weight of 279.68 g/mol.

Molecular Formula C12H13ClF3NO
Molecular Weight 279.68 g/mol
CAS No. 892502-15-7
Cat. No. B1357075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine
CAS892502-15-7
Molecular FormulaC12H13ClF3NO
Molecular Weight279.68 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)C(F)(F)F)CCl
InChIInChI=1S/C12H13ClF3NO/c13-8-9-7-10(12(14,15)16)1-2-11(9)17-3-5-18-6-4-17/h1-2,7H,3-6,8H2
InChIKeyKCGVSWOLBMMCMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

892502-15-7: Core Properties and Sourcing Specifications for 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine


4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine (CAS 892502-15-7) is a synthetic morpholine derivative classified within trifluoromethylbenzene building blocks . It features a central phenyl ring substituted with a reactive chloromethyl group (-CH2Cl) at the ortho position, an electron-withdrawing trifluoromethyl group (-CF3) at the para position, and a morpholine ring at the N-phenyl position, conferring a molecular formula of C12H13ClF3NO and a molecular weight of 279.68 g/mol [1]. Commercial sources list its primary application as a pharmaceutical research intermediate .

Why 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine Cannot Be Replaced by Common Morpholine Analogs


Generic substitution among phenylmorpholine analogs fails for this compound due to its dual, position-specific functionalization. The des-trifluoromethyl analog (CAS 110405-99-7) lacks the -CF3 group, resulting in a 0.8-unit lower predicted LogP (XLogP3: 2.1 vs. 2.9) and a reduction in hydrogen bond acceptors from 5 to 2, fundamentally altering its lipophilicity and potential target interactions [1]. Conversely, analogs like Flumexadol (CAS 30914-89-7), which retain the -CF3 group but lack the chloromethyl handle, cannot participate in SN2 reactions for covalent probe or prodrug design. The unique ortho-chloromethyl/para-trifluoromethyl substitution pattern creates a specific electrophilic reactivity profile that simpler, monosubstituted scaffolds cannot replicate [2].

Quantitative Differentiation Guide for 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine vs. Analogs


Lipophilicity Differential: 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine vs. Des-Trifluoromethyl Analog

The presence of the trifluoromethyl group on the phenyl ring significantly increases lipophilicity compared to the des-trifluoromethyl analog, 4-[2-(Chloromethyl)phenyl]morpholine (CAS 110405-99-7). This is a critical parameter for predicting passive membrane permeability and target binding in drug design [1][2].

Lipophilicity Drug Design ADME Properties

Hydrogen Bond Acceptor Count: The Trifluoromethyl Structural Advantage for 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine

The trifluoromethyl group contributes three fluorine atoms, increasing the hydrogen bond acceptor (HBA) count. This alters the scaffold's capacity for intermolecular interactions and can impact binding free energy calculations, acting as a differentiating factor versus the des-CF3 analog [1][2].

Target Engagement Physicochemical Properties Scaffold Selection

Electrophilic Reactivity Anchor: Ortho-Chloromethyl Handle versus Non-Alkylating Phenylmorpholine Analogs

The ortho-chloromethyl (-CH2Cl) group provides a specific nucleophilic substitution handle, enabling alkylation of nucleophilic residues (e.g., cysteine) in a covalent inhibitor design context. In contrast, structurally similar compounds like Flumexadol (CAS 30914-89-7, a 5-HT2C agonist with Ki = 25 nM) and 4-[4-(trifluoromethyl)phenyl]morpholine (CAS 113845-69-5) lack this functional handle, precluding their use in covalent targeting strategies [1][2][3].

Covalent Inhibitors Chemical Probes SN2 Reactivity

Physical State and Handling: 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine as a Low-Melting Solid for Formulation

The target compound's reported melting point (52-54°C) provides a practical handling advantage for solid-dispensing automation compared to structurally similar liquid analogs. The des-CF3 analog (CAS 110405-99-7) is a liquid, which increases risk of volume-handling errors in compound management workflows .

Pre-formulation Solid-State Chemistry Process Chemistry

High-Impact Application Scenarios for 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine in Drug Discovery


Covalent Fragment-Based Lead Discovery: Electrophilic Library Design

The unique ortho-chloromethyl handle on a trifluoromethyl-substituted phenylmorpholine scaffold qualifies this compound for use in electrophilic fragment libraries. Unlike the non-chlorinated analogs (e.g., Flumexadol, 4-[4-(trifluoromethyl)phenyl]morpholine), the target compound can form covalent adducts with cysteine residues, enabling fragment screening via intact-protein mass spectrometry [1][2].

Synthesis of Bifunctional Molecules: PROTAC Linker-E3 Ligase Conjugates

The chloromethyl group serves as a functionalizable anchor for attaching polyethylene glycol (PEG) linkers or E3 ligase-binding moieties in the synthesis of targeted protein degraders (PROTACs). The enhanced lipophilicity (XLogP3 = 2.9 vs. 2.1 for the des-CF3 analog) conferred by the -CF3 group can improve cellular permeability of the final degrader construct [1].

SAR Exploration of Trifluoromethyl Phenylmorpholine Series for CNS Targets

With a moderately high predicted LogP of 2.9 and 5 hydrogen bond acceptors, this scaffold fits CNS drug-like property space. It can serve as a key intermediate for libraries exploring structure-activity relationships (SAR) where the -CF3 and chloromethyl groups are sequentially modified to independently probe contributions to potency, metabolic stability, and blood-brain barrier penetration.

Quote Request

Request a Quote for 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.